molecular formula C25H24N4O4 B4812439 (2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide

(2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide

Cat. No.: B4812439
M. Wt: 444.5 g/mol
InChI Key: LMGZUPHVNSJCIG-NDENLUEZSA-N
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Description

(2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a pyrrole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the cyano group and the substituted phenyl groups. Common reagents used in these reactions include nitriles, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be used in studies related to enzyme inhibition and protein binding. Its structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide apart is its unique combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-5-33-23-8-6-7-21(13-23)27-25(30)20(15-26)12-19-11-17(3)28(18(19)4)22-10-9-16(2)24(14-22)29(31)32/h6-14H,5H2,1-4H3,(H,27,30)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGZUPHVNSJCIG-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)C)[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC(=C(C=C3)C)[N+](=O)[O-])C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2Z)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide

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